N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-18-10-13-7(11)6(9(16)14-10)12-8(15)5-3-2-4-17-5/h2-4H,1H3,(H,12,15)(H3,11,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNPBYMCDVIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.
Functional Group Modifications: The amino and methylthio groups can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide has shown promising results in anticancer studies. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For example, studies have demonstrated that related pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Research into similar compounds has revealed their ability to act as enzyme inhibitors, particularly against enzymes involved in cancer progression and microbial resistance. The ability of this compound to inhibit specific enzymes could be explored further to assess its therapeutic potential in treating diseases associated with these enzymes .
Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, compounds structurally related to this compound were tested against various cancer cell lines such as SNB-19 and OVCAR-8. The results showed percent growth inhibitions ranging from 75% to 86%, indicating strong anticancer potential .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar pyrimidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the furan or pyrimidine moieties can enhance activity against resistant strains.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly impacts physicochemical and biological properties:
- Methylthio group : Found in the target compound and analogs like 24 () and 4c (). This group balances lipophilicity and steric bulk, contributing to moderate yields (69–87%) and high melting points (e.g., 290–291°C for 4c ) .
- Yield: 75% .
- Mercapto group : In compounds V and IX (), the free thiol enhances reactivity (e.g., disulfide formation) and hydrogen-bonding capacity, though it may reduce stability. Yield: 88% for IX .
Functional Group Variations at the 5-Position
The 5-position substituent dictates electronic and steric interactions:
- Furan-2-carboxamide : Unique to the target compound, this group provides a planar aromatic system for π-π stacking and hydrogen bonding via the carboxamide.
- Sulfonamide derivatives: In 24 (3-amino-N-methylbenzenesulfonamide) and VII (3-aminobenzenesulfonamide), the sulfonamide group enhances acidity (pKa ~10) and hydrogen-bond acceptor capacity, improving target affinity. Yield: 87% for 24 .
- Yield: 69% .
Data Tables
Table 2: Impact of Substituents on Properties
| Substituent | Lipophilicity | Solubility | Stability | Example Compound |
|---|---|---|---|---|
| Methylthio | Moderate | Moderate | High | Target, 24 |
| Hexylthio | High | Low | Moderate | VII |
| Mercapto | Low | High | Low | V , IX |
| Sulfonamide | Moderate | Moderate | High | 24 |
Research Findings and Implications
- Methylthio vs. Hexylthio : Hexylthio derivatives (VII ) exhibit higher lipophilicity but lower solubility, limiting their applicability in aqueous environments. Methylthio analogs (24 , 4c ) offer a balance, making them preferable for oral bioavailability .
- Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (24 ) show enhanced target binding due to their strong hydrogen-bond acceptor capacity, whereas carboxamides (e.g., furan-2-carboxamide) may improve selectivity .
- Synthetic Efficiency : MCRs () are superior for rapid synthesis of methylthio derivatives, while sulfonylation () is optimal for introducing aromatic sulfonamide groups .
Biological Activity
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
The molecular formula of this compound is C17H20N4O2S, with a molecular weight of approximately 344.43 g/mol. The compound features a complex structure that includes both nitrogen and sulfur heteroatoms, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 g/mol |
| InChIKey | YWSXSPWQXLLXLT-UHFFFAOYSA-N |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing the methylthio group have shown efficacy against various viral targets. A study highlighted that certain pyrimidine derivatives inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values as low as 31.9 μM, suggesting that modifications to the core structure can enhance antiviral activity .
Enzyme Inhibition
Inhibitory effects on key enzymes have been observed with this compound and its analogs. For example, the compound has been evaluated for its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways. The compound demonstrated an IC50 of 1.4 μM against AC1-mediated cAMP production, indicating its potential as a therapeutic agent in pain management .
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Similar structures have been noted for their ability to inhibit bacterial growth effectively. For example, derivatives showed promising results against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Antiviral Efficacy
A study conducted on a series of methylthio-substituted pyrimidines revealed that compounds with structural similarities to this compound exhibited potent antiviral activity against HCV. The most effective compound from this series achieved an IC50 value significantly lower than that of established antiviral agents .
Study 2: Enzyme Targeting
In another investigation focused on AC1 inhibition, researchers synthesized various analogs of the compound and assessed their potency in cellular models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency against AC1 while reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
